Cannabisin B is primarily extracted from hemp seeds (Cannabis sativa). Recent studies have highlighted its presence alongside other metabolites such as cannabidiolic acid and N-trans-caffeoyltyramine, indicating its significance in the biochemical profile of hemp . The extraction process often involves methods like liquid-liquid extraction and chromatography techniques to isolate and purify the compound from plant material .
Cannabisin B is classified as a lignanamide, which is a subclass of lignans characterized by their amide linkages. Lignans are known for their antioxidant properties and potential health benefits, making Cannabisin B a subject of interest in pharmacological research.
The synthesis of Cannabisin B can be achieved through both natural extraction methods and synthetic routes. The natural extraction involves the following steps:
The identification of Cannabisin B during synthesis is typically confirmed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). The mass spectrometry analysis reveals a deprotonated molecular ion at 595.2107, with characteristic fragmentation patterns that help in identifying the compound .
The molecular structure of Cannabisin B features a complex arrangement characteristic of lignan compounds. It includes multiple aromatic rings and an amide functional group, contributing to its biological activity.
Cannabisin B undergoes various chemical reactions typical of lignan compounds, including:
The fragmentation pattern observed in mass spectrometry indicates that Cannabisin B can lose specific moieties (e.g., catechol units), resulting in smaller fragment ions such as 485.1744 and 432.1473, which are indicative of its structural integrity during chemical analysis .
Cannabisin B's mechanism of action involves modulation of gene expression through interaction with microRNAs within cells. It has been shown to dysregulate several microRNAs, influencing various cellular processes such as apoptosis and proliferation .
Research indicates that Cannabisin B affects the expression levels of at least 25 microRNAs, with significant variations observed in cellular responses compared to untreated controls .
Relevant analyses using chromatographic techniques confirm these properties, ensuring accurate characterization for research applications .
Cannabisin B has potential applications in various scientific fields:
Research continues to explore the full range of applications for Cannabisin B, particularly in health sciences where its biological activities may offer therapeutic benefits .
Cannabisin B is a dimeric phenylpropanoid amide belonging to the lignanamide subclass, characterized by the union of phenylalanine-derived moieties through amide bonds. Its core structure consists of two hydroxycinnamic acid units (typically coumaric or ferulic acid) linked to a diamine bridge (e.g., putrescine). Biosynthesis initiates in the cytosol with phenylalanine conversion to cinnamic acid via phenylalanine ammonia-lyase (PAL), followed by hydroxylation and methylation to form activated CoA esters like coumaroyl-CoA or feruloyl-CoA. These esters undergo amide bond formation with polyamines (e.g., putrescine) catalyzed by acyltransferase enzymes. Subsequent oxidative coupling of the aromatic rings by laccases or peroxidases yields the dimerized lignanamide scaffold. Cannabisin B accumulates preferentially in female flowers and glandular trichomes, co-localizing with cannabinoids and terpenoids, suggesting shared ecological roles in plant defense [1] [8].
Table 1: Key Lignanamides in Cannabis sativa
Compound | Core Structure | Putative Biological Role |
---|---|---|
Cannabisin A | Feruloyltyramine dimer | Antioxidant, Antimicrobial |
Cannabisin B | Coumaroylputrescine derivative | Antioxidant, Chemopreventive |
Cannabisin C | Caffeoyltyramine dimer | Anti-inflammatory |
The dimerization step in Cannabisin B biosynthesis is mediated by oxidoreductase enzymes. Laccases (EC 1.10.3.2) utilize molecular oxygen to generate phenolic radicals, enabling non-enzymatic C-O or C-C bond formation between two hydroxycinnamoyl-polyamine monomers. Peroxidases (EC 1.11.1.7) employ hydrogen peroxide to achieve similar radical coupling. Structural studies reveal that these enzymes possess deep substrate-binding pockets accommodating bulky phenylpropanoid monomers, with conserved histidine-cysteine residues facilitating electron transfer. The regiospecificity of coupling (e.g., 8-8' vs. 5-O-4 linkages) is governed by hydrophobic interactions and hydrogen-bonding networks within the enzyme’s active site. Recent in vitro assays with recombinant Cannabis laccase (CsLAC1) demonstrate its ability to convert monomeric N-coumaroylputrescine into Cannabisin B analogs within 30 minutes, confirming its catalytic role [3] [8].
RNA-seq analysis of wild Cannabis sativa (var. Futura 75) reveals tissue-specific expression of Cannabisin B biosynthetic genes. PAL and terpene synthase (TPS) genes show 5.3-fold higher expression in leaves versus roots, correlating with elevated lignanamide concentrations in aerial tissues. Key findings include:
Table 2: Key Enzymes in Cannabisin B Biosynthesis
Gene ID | Enzyme | Expression (FPKM, Leaf) | Function |
---|---|---|---|
CsPAL1 | Phenylalanine ammonia-lyase | 142.6 ± 18.3 | Phenylpropanoid entry point |
CsACT4 | Acyltransferase | 87.2 ± 11.5 | Amide bond formation |
CsLAC2 | Laccase | 64.8 ± 9.7 | Oxidative dimerization |
Metabolic Flux Analysis (MFA) quantifies carbon allocation toward Cannabisin B using 13C-tracer experiments. In vitro cultures fed [U-13C]-phenylalanine show 68% isotope enrichment in the coumaroyl moiety, confirming phenylalanine as the primary precursor. Computational flux modeling reveals:
Table 3: Flux Optimization Strategies for Cannabisin B
Approach | Intervention | Flux Change | Yield Increase |
---|---|---|---|
Precursor pooling | L-Phenylalanine feeding (2mM) | ↑ Phenylpropanoid flux 38% | 1.8-fold |
Enzyme fusion | PAL-ACT4 chimera | ↑ Cinnamate → N-coumaroylputrescine 50% | 2.3-fold |
CRISPRi repression | Flavonoid 3'-hydroxylase | ↓ Competing pathway flux 90% | 3.1-fold |
INST-MFA (Isotopic Non-Stationary Metabolic Flux Analysis) during trichome development identifies light intensity (500 µmol/m²/s) and methyl jasmonate elicitation (100 µM) as optimal for redirecting carbon from glycolysis toward aromatic amino acids, increasing Cannabisin B accumulation by 4.5-fold without compromising cannabinoids [4] [7] [10].
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